![molecular formula C13H18ClFN2O2 B601329 Linezolid Impurity 8 CAS No. 868405-66-7](/img/new.no-structure.jpg)
Linezolid Impurity 8
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Overview
Description
Linezolid Impurity 8 is a process-related impurity that can be formed during the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linezolid involves multiple steps, starting from the reaction of morpholine with 1,2-difluoro-4-nitrobenzene to form an intermediate carbamate. This intermediate undergoes further reactions, including the formation of oxazolidinone, which is a key intermediate. Linezolid Impurity 8 can be formed during the reaction of oxazolidinone with mesyl chloride, where the hydroxy group might be substituted by chlorine .
Industrial Production Methods: In industrial settings, the synthesis of Linezolid and its impurities involves stringent control of reaction conditions to minimize the formation of impurities. The process typically includes purification steps such as crystallization and chromatography to isolate the desired product and remove impurities like this compound .
Chemical Reactions Analysis
Types of Reactions: Linezolid Impurity 8 can undergo various chemical reactions, including:
Substitution Reactions: The hydroxy group in the oxazolidinone intermediate can be substituted by chlorine during the reaction with mesyl chloride.
Reduction Reactions: The azide intermediate formed during the synthesis can be reduced to a free amine, which can further react to form impurities.
Common Reagents and Conditions:
Mesyl Chloride: Used for the substitution reaction to form this compound.
Sodium Azide: Used for introducing a nitrogen moiety, which can lead to the formation of azide intermediates.
Major Products Formed:
Chlorinated Derivatives: Formed during the substitution reaction with mesyl chloride.
Azide and Amine Intermediates: Formed during the reduction reactions.
Scientific Research Applications
Quality Control in Pharmaceutical Manufacturing
- Regulatory Compliance : Linezolid Impurity 8 is monitored to ensure that drug products meet safety and efficacy standards before reaching the market. The presence of impurities can indicate issues during synthesis or storage that may compromise drug quality .
- Analytical Method Development : High-performance liquid chromatography (HPLC) is commonly employed to quantify impurities like this compound. This method ensures that the levels of impurities remain within acceptable limits during production .
Stability Studies
- Shelf-life Determination : Stability studies involving this compound help establish the shelf-life of linezolid formulations under various conditions (temperature, pH). Understanding how impurities affect stability can guide formulation strategies .
- Forced Degradation Studies : Such studies assess how environmental factors influence the formation of impurities, including this compound. This knowledge is vital for optimizing storage conditions and extending product longevity .
Research and Development
- Investigating Resistance Mechanisms : Research utilizing in vitro pharmacokinetic/pharmacodynamic (PK/PD) models has shown that studying impurities like this compound can provide insights into resistance mechanisms against Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Formulation Innovations : The characterization of impurities can lead to improved formulations with enhanced stability and efficacy. Understanding the behavior of this compound aids in developing more robust drug delivery systems .
Case Study 1: Stability Assessment
A study evaluated the stability of linezolid in various intravenous solutions, revealing that impurities like this compound could significantly influence degradation rates under different pH conditions. The findings indicated that maintaining a specific pH range could mitigate impurity formation, enhancing drug stability .
Case Study 2: Quality Assurance
In a quality assurance context, a pharmaceutical company implemented rigorous testing protocols for linezolid formulations. By closely monitoring this compound levels using HPLC, they ensured compliance with ICH guidelines, thereby safeguarding product integrity and patient safety .
Data Table: Comparison of Analytical Methods for Linezolid Impurity Detection
Method | Sensitivity | Specificity | Time Required |
---|---|---|---|
High-Performance Liquid Chromatography (HPLC) | High | High | Moderate |
Gas Chromatography (GC) | Moderate | Moderate | Longer |
Mass Spectrometry (MS) | Very High | Very High | Longer |
Mechanism of Action
Linezolid Impurity 8 does not have a direct therapeutic effect. understanding its formation and behavior is crucial for ensuring the purity of Linezolid. The mechanism involves the substitution of functional groups during the synthesis process, leading to the formation of the impurity .
Comparison with Similar Compounds
Linezolid Impurity 1: Another process-related impurity formed during the synthesis of Linezolid.
Linezolid Impurity 2: Formed due to incomplete reactions or side reactions during the synthesis.
Uniqueness: Linezolid Impurity 8 is unique due to its specific formation pathway involving the substitution of the hydroxy group by chlorine during the reaction with mesyl chloride . This distinguishes it from other impurities that may form through different reaction mechanisms.
Biological Activity
Linezolid Impurity 8 is a byproduct in the synthesis of the antibiotic linezolid, which is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Understanding the biological activity of this impurity is crucial for assessing its potential impact on drug safety and efficacy.
This compound has the following chemical properties:
Property | Details |
---|---|
CAS Number | 868405-66-7 |
Molecular Formula | C13H18ClFN2O2 |
Molecular Weight | 288.75 g/mol |
Purity | > 95% |
Linezolid, the parent compound, exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex necessary for bacterial reproduction . Although this compound does not have a direct therapeutic effect, its formation and behavior during the synthesis process can influence the overall quality and efficacy of linezolid.
Toxicity Studies
A series of toxicity studies have been conducted to evaluate this compound. For instance, a study involving a four-week intravenous toxicity assessment in rats indicated no significant adverse effects at various concentrations (0, 100, 250, 500, 1000, 2500, and 5000 µg/plate) tested against several bacterial strains . Specifically, there were no dose-dependent increases in revertants in any strain tested.
Genotoxicity Assessment
Genotoxicity studies evaluated this compound using the Salmonella/E. coli/mammalian microsome reverse mutation assay. The results demonstrated that this impurity did not induce chromosomal aberrations in cultured human peripheral blood lymphocytes at concentrations ranging from 20.3 to 325 µg/mL . This suggests a low risk of genotoxic effects associated with this impurity.
Pharmacokinetics
Research indicates that linezolid penetrates well into soft tissues, which is critical for its effectiveness against infections located in those areas. A study showed that after administration, linezolid concentrations in soft tissues were sufficient to inhibit bacterial growth effectively . While specific pharmacokinetic data for this compound is limited, understanding its behavior during linezolid's metabolism is essential for evaluating potential interactions or side effects.
Case Studies
- Clinical Case Study on Efficacy : A clinical study reported that patients treated with linezolid showed effective outcomes against resistant strains of bacteria. However, it remains unclear how impurities like this compound affect therapeutic outcomes in clinical settings .
- Stability Studies : Stability assessments revealed that linezolid has a shelf life of approximately 34 days under specific conditions (e.g., at room temperature in sodium lactate solution). This stability is crucial for ensuring that impurities do not degrade into more harmful substances over time .
Properties
CAS No. |
868405-66-7 |
---|---|
Molecular Formula |
C13H18ClFN2O2 |
Molecular Weight |
288.75 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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